molecular formula C7H12N2 B12999518 2-(Azetidin-3-yl)-2-methylpropanenitrile

2-(Azetidin-3-yl)-2-methylpropanenitrile

Cat. No.: B12999518
M. Wt: 124.18 g/mol
InChI Key: YKHULRORHKZNGY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photocycloaddition reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and followed by further functionalization steps to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction can produce various azetidine-based alcohols.

Scientific Research Applications

2-(Azetidin-3-yl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A natural product found in certain plants with biological activities.

    Azetidine-3-carboxylic acid: An analogue of β-proline with applications in peptide synthesis.

    (Azetidin-2-yl)acetic acid: An analogue of homoproline used in the synthesis of small peptides.

Uniqueness

2-(Azetidin-3-yl)-2-methylpropanenitrile is unique due to its specific structural features and reactivity. Its nitrile group and azetidine ring confer distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(azetidin-3-yl)-2-methylpropanenitrile

InChI

InChI=1S/C7H12N2/c1-7(2,5-8)6-3-9-4-6/h6,9H,3-4H2,1-2H3

InChI Key

YKHULRORHKZNGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1CNC1

Origin of Product

United States

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